Dibenzyl sulfoxide

説明

The exact mass of the compound Dibenzylsulphoxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

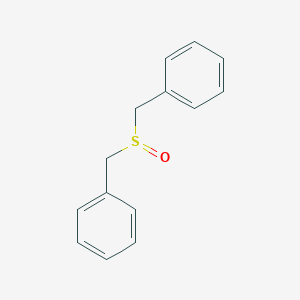

Structure

3D Structure

特性

IUPAC Name |

benzylsulfinylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMQZWFSTJVJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022088 | |

| Record name | Benzyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, 1,1'-(sulfinylbis(methylene))bis- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000653 [mmHg] | |

| Record name | Benzene, 1,1'-(sulfinylbis(methylene))bis- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

621-08-9 | |

| Record name | Dibenzyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-[sulfinylbis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554PDF1275 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selective Oxidation of Dibenzyl Sulfide to Dibenzyl Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oxidation of sulfides to sulfoxides is a pivotal transformation in organic synthesis, yielding compounds with significant applications in medicinal chemistry and materials science. Dibenzyl sulfoxide, in particular, serves as a valuable intermediate. This technical guide provides an in-depth overview of the synthesis of this compound from its precursor, dibenzyl sulfide. It details various oxidative methods, presents comparative quantitative data, and offers comprehensive experimental protocols. The guide also includes visualizations of the core chemical transformation and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

The conversion of sulfides to sulfoxides requires a delicate balance to prevent over-oxidation to the corresponding sulfone.[1][2] This transformation is of great interest due to the utility of sulfoxides as synthetic intermediates.[1] Dibenzyl sulfide, a symmetrical thioether, can be selectively oxidized to this compound, a compound with potential applications in various fields of chemical research.[3] This document outlines and compares several effective methods for this synthesis, with a focus on providing practical, reproducible experimental details for laboratory application.

Oxidation Methodologies and Comparative Data

A variety of oxidizing agents can be employed for the selective oxidation of dibenzyl sulfide. The choice of reagent and reaction conditions significantly impacts the yield and purity of the resulting this compound. Key methods involve the use of hydrogen peroxide, often in the presence of a catalyst, as well as other oxidants like potassium permanganate and sodium periodate.[1][4][5]

Data Presentation

The following table summarizes quantitative data from various reported methods for the oxidation of dibenzyl sulfide to this compound, allowing for a direct comparison of their efficiencies.

| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 30% Hydrogen Peroxide | Glacial Acetic Acid | Room Temp. | 35 min | 96 | [1][6] |

| 33% Hydrogen Peroxide | Fe3O4-SA-PPCA / Ethanol | 60 | 30 min | 98 | [7][8] |

| Ammonium Nitrate | NH4HSO4-SiO2, NH4Br / Dichloromethane | Room Temp. | 35 min | 95 | [9] |

| N,N'-Dibenzyl-N,N,N',N'-Tetramethyl Diammonium Permanganate | Dichloromethane | Room Temp. | Immediate | Not specified for sulfoxide | [4] |

| Sodium Periodate | Wet Silica | Microwave | 3 min | Not specified for dibenzyl sulfide | [5] |

Note: The permanganate-based method was optimized for the synthesis of the corresponding sulfone, but is included for comparative purposes of reactivity.[4] The sodium periodate method is a general procedure for sulfides.[5]

Experimental Protocols

Detailed methodologies for the most effective and commonly cited experiments are provided below.

Protocol 1: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid

This "green" chemistry approach offers high selectivity and yield under mild, transition-metal-free conditions.[1]

Procedure:

-

To a solution of dibenzyl sulfide (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (typically within 35 minutes for dibenzyl sulfide), neutralize the resulting solution with aqueous sodium hydroxide (4 M).

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic layer under reduced pressure to yield the pure this compound.[1]

Protocol 2: Catalytic Oxidation with Hydrogen Peroxide using a Magnetically Separable Nanocatalyst

This method utilizes a sulfamic acid-functionalized magnetic nanoparticle catalyst (Fe3O4-SA-PPCA) for a highly efficient and easily recoverable catalytic process.[8]

Procedure:

-

To a mixture of dibenzyl sulfide (1 mmol) and 33% hydrogen peroxide (0.5 mL) in ethanol (EtOH), add the Fe3O4-SA-PPCA catalyst (0.04 g).

-

Stir the mixture at 60 °C for the appropriate time (approximately 30 minutes).

-

Monitor the reaction's progress by TLC.

-

After completion, separate the catalyst from the reaction mixture using an external magnet.

-

Wash the combined organic solution with water (5 mL).

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the pure product.[8]

Protocol 3: Oxidation using Ammonium Nitrate and a Supported Catalyst

This metal-free catalytic system provides a rapid and selective oxidation at room temperature.[9]

Procedure:

-

Prepare a mixture of NH₄HSO₄-SiO₂ (1.2 mmol), NH₄Br (0.02 mmol), and wet SiO₂ (50% w/w, 0.2 g) in dichloromethane (5 mL).

-

Add dibenzyl sulfide (1 mmol) to the mixture.

-

Stir the reaction at room temperature for approximately 35 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by filtration and evaporation of the solvent. Further purification can be achieved by column chromatography.[9]

Visualizations

The following diagrams illustrate the core chemical reaction and a general experimental workflow.

Signaling Pathways and Logical Relationships

Caption: Chemical transformation of dibenzyl sulfide to this compound.

References

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dibenzyl sulfide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Properties of Dibenzyl Sulfoxide

Introduction

Dibenzyl sulfoxide (DBSO), with the chemical formula C14H14OS, is an organosulfur compound featuring a sulfinyl functional group flanked by two benzyl groups.[1][2] This structure imparts a unique combination of polarity and hydrophobicity, making it a subject of interest in various chemical applications, including organic synthesis and coordination chemistry.[1][3] At room temperature, it exists as a white to off-white crystalline solid.[1][4][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of key workflows and concepts relevant to its study.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, application in reactions, and analytical characterization.

| Property | Value | References |

| IUPAC Name | benzylsulfinylmethylbenzene | [1][6][7] |

| CAS Number | 621-08-9 | [4][8] |

| Molecular Formula | C14H14OS | [1][4][8] |

| Molecular Weight | 230.33 g/mol | [6][8] |

| Appearance | White to off-white crystalline powder/leaflets | [1][2][5][8][9] |

| Melting Point | 130-134 °C | [2][4][8][9] |

| Boiling Point | ~337-443 °C at 760 mmHg (some decomposition may occur) | [1][4] |

| Density | ~1.12-1.20 g/cm³ | [1][4] |

| Solubility | ||

| Water: 318.82 mg/L at 20°C (low solubility) | [8][9] | |

| Organic Solvents: Soluble in diethyl ether, ethanol, dichloromethane, and toluene.[1][2] | ||

| Stability | Stable under standard conditions; may be sensitive to air and light.[1] | |

| Storage | Store below +30°C in an inert atmosphere.[5][7][8][9][10][11] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the methylene protons and the aromatic protons of the benzyl groups.[4][12][13] The methylene protons are diastereotopic due to the chiral sulfur center, which can lead to a more complex splitting pattern.[13]

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule, including the methylene carbons and the aromatic carbons.[4][14]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound prominently features a strong absorption band characteristic of the S=O stretching vibration, typically in the range of 1026–1089 cm⁻¹.[4][14][15][16]

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of this compound.[4][17]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the oxidation of dibenzyl sulfide.[2] A more detailed, though low-yielding, synthesis involves the reaction of benzyl sulfide with thiacyclopentane 1-oxide.[2]

Protocol:

-

Reaction Setup: A mixture of 2.14 g (0.01 mole) of benzyl sulfide and 4.16 g (0.04 mole) of thiacyclopentane 1-oxide is prepared in 25 ml of acetic acid containing 5 drops of sulfuric acid.[2]

-

Reflux: The reaction mixture is refluxed for 16 hours, during which a black, tarry mixture is formed.[2]

-

Extraction: After cooling, the mixture is diluted with water and extracted with 200 ml of ether. The ether layer is then washed three times with 100 ml of water.[2]

-

Purification: The ether layer is diluted with alcohol. The ether is removed via a steam bath, and the remaining solution is treated with charcoal.[2]

-

Isolation: The solution is concentrated under reduced pressure to yield crude this compound.[2]

-

Recrystallization: The crude product can be further purified by crystallization from a benzene-hexane solvent system to yield pure this compound with a melting point of 133-134°C.[2]

Spectroscopic Analysis Protocol

-

Sample Preparation:

-

NMR: Dissolve a small amount of this compound in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

IR: Prepare a KBr pellet containing a small amount of the solid sample or prepare a mull in Nujol.

-

MS: Dissolve the sample in a suitable volatile solvent for analysis by techniques such as electron ionization (EI).

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

IR: Obtain the infrared spectrum using an FTIR spectrometer.

-

MS: Analyze the sample using a mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.

-

-

Data Analysis:

-

Interpret the chemical shifts, coupling constants, and integration in the NMR spectra to confirm the proton and carbon framework.

-

Identify the characteristic absorption bands in the IR spectrum, particularly the S=O stretch.

-

Analyze the mass spectrum to confirm the molecular weight and identify characteristic fragmentation patterns.

-

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions.[1][18] However, as a sulfoxide, it can participate in a variety of chemical reactions. The sulfinyl group can be oxidized to a sulfone or reduced to a sulfide.[19] The oxygen atom of the sulfoxide group is basic and can be protonated or act as a ligand in coordination complexes.[20] The protons on the alpha-carbons are acidic and can be removed by a strong base.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Key chemical transformations of the sulfoxide functional group.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound [chemister.ru]

- 3. Dibenzyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, CasNo.621-08-9 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 6. Benzyl sulfoxide | C14H14OS | CID 12116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 621-08-9 [sigmaaldrich.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. This compound CAS#: 621-08-9 [m.chemicalbook.com]

- 10. This compound | 621-08-9 [chemicalbook.com]

- 11. 621-08-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound(621-08-9) 1H NMR spectrum [chemicalbook.com]

- 13. Optimized Structures and Theoretical 1H-NMR Spectral Analysis of the Methylene Protons in this compound | Scientific.Net [scientific.net]

- 14. rsc.org [rsc.org]

- 15. This compound(621-08-9) IR Spectrum [m.chemicalbook.com]

- 16. This compound(621-08-9) IR2 spectrum [chemicalbook.com]

- 17. This compound(621-08-9) MS [m.chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. Sulfoxide - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dibenzyl Sulfoxide (CAS 621-08-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl sulfoxide (CAS 621-08-9), with the molecular formula C₁₄H₁₄OS, is a sulfoxide compound characterized by a sulfinyl group bonded to two benzyl groups. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectral data, and key chemical reactions. While this compound serves as a versatile intermediate in organic synthesis, this guide also addresses the current landscape of its biological activity and applications in drug development, highlighting areas where further research is warranted. Detailed experimental protocols for its synthesis and characteristic reactions are provided to aid in laboratory applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. It is hygroscopic and should be stored in an inert atmosphere.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄OS | [2] |

| Molecular Weight | 230.33 g/mol | [3] |

| Melting Point | 130-136 °C | [4][5][6] |

| Boiling Point | No data available | [1] |

| Decomposition Temperature | 210 °C | [4] |

| Appearance | White to off-white crystalline powder/leaflets | [1][4] |

| Solubility | Soluble in diethyl ether and ethanol; sparingly soluble in water. | [4] |

| IUPAC Name | [(benzylsulfinyl)methyl]benzene | [3] |

| InChI Key | HTMQZWFSTJVJEQ-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the oxidation of its corresponding sulfide, dibenzyl sulfide.

Oxidation of Dibenzyl Sulfide

A widely used method involves the oxidation of dibenzyl sulfide using hydrogen peroxide in an acidic medium.

Experimental Protocol: Oxidation of Dibenzyl Sulfide

This protocol is adapted from the literature for the synthesis of sulfoxides from sulfides.[7]

Materials:

-

Dibenzyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzyl sulfide (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add 30% hydrogen peroxide (1 equivalent) dropwise to the stirred solution.

-

After the addition is complete, continue to stir the reaction mixture vigorously on the ice bath for 1 hour.

-

Pour the reaction mixture into a larger beaker containing water (approximately 8-10 volumes of the acetic acid used).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes of the initial acetic acid).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of n-hexane and dichloromethane, to obtain white crystals.[7]

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | A spectrum is available which can be used for structural confirmation. | [8] |

| ¹³C NMR | Spectral data is available for analysis. | [9] |

| Infrared (IR) | Key stretches can be identified from available spectra. | [9] |

| Mass Spectrometry (MS) | The mass spectrum can be used to determine the molecular weight and fragmentation pattern. | [9] |

Chemical Reactions: The Pummerer Rearrangement

A characteristic reaction of sulfoxides with at least one α-hydrogen, such as this compound, is the Pummerer rearrangement. This reaction typically occurs in the presence of an acid anhydride, like acetic anhydride, and results in the formation of an α-acyloxy thioether.[10]

The mechanism involves the initial acylation of the sulfoxide oxygen by acetic anhydride to form an acyloxysulfonium salt. Subsequent elimination of a proton from the α-carbon generates a thionium ion intermediate. Finally, nucleophilic attack by the acetate ion on the thionium ion yields the α-acyloxy thioether product.[11]

Experimental Protocol: Pummerer Rearrangement (General Procedure)

Materials:

-

This compound

-

Acetic anhydride

-

Inert solvent (e.g., toluene, dichloromethane)

-

Sodium bicarbonate (for workup)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve this compound in an anhydrous, inert solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add acetic anhydride (typically in slight excess) to the solution.

-

The reaction may be heated to facilitate the rearrangement. The reaction temperature and time will need to be optimized. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess acetic anhydride by the slow addition of water or a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the orthorhombic space group Fdd2. The asymmetric unit contains two independent molecules. The S-C bond lengths are slightly asymmetric within each molecule.[12]

| Crystal Data | Value | Reference(s) |

| Crystal System | Orthorhombic | [12] |

| Space Group | Fdd2 | [12] |

| a (Å) | 17.882 (5) | [12] |

| b (Å) | 53.150 (14) | [12] |

| c (Å) | 10.233 (3) | [12] |

| V (ų) | 9726 (5) | [12] |

| Z | 32 | [12] |

Biological Activity and Drug Development

Currently, there is a notable lack of specific studies on the biological activity of this compound itself. While the broader class of sulfoxides has been investigated for various medicinal properties, and some benzyl sulfoxide derivatives have shown potential as anticancer agents, direct evidence for the biological effects of this compound is not well-documented in the available literature.[13]

The structurally related and widely studied dimethyl sulfoxide (DMSO) is known to exhibit anti-inflammatory and antioxidant properties, partly through the activation of the Nrf2 pathway.[14] However, it is crucial to note that these findings for DMSO cannot be directly extrapolated to this compound without specific experimental validation.

In the context of drug development, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[15] Its potential as a therapeutic agent in its own right remains an unexplored area of research.

Safety and Handling

This compound is classified as harmful if swallowed.[3] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is a hygroscopic solid and should be stored in a tightly closed container in a dry, cool place under an inert atmosphere.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1][16][17][18][19]

References

- 1. fishersci.com [fishersci.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound | 621-08-9 [sigmaaldrich.com]

- 4. This compound [chemister.ru]

- 5. This compound | 621-08-9 | TCI Deutschland GmbH [tcichemicals.com]

- 6. This compound | 621-08-9 [chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. This compound(621-08-9) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 11. chemistry-reaction.com [chemistry-reaction.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. msdsdigital.com [msdsdigital.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Bonding in Dibenzyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl sulfoxide ((C₆H₅CH₂)₂SO), a molecule of significant interest in coordination chemistry and materials science, possesses a unique three-dimensional structure governed by the stereochemistry of the sulfoxide group and the flexibility of the benzyl moieties. This guide provides a comprehensive analysis of its molecular structure, bonding characteristics, and the experimental and computational methods used for its characterization. Detailed experimental protocols for its synthesis and analysis are provided, alongside a quantitative summary of its structural parameters.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a pyramidal sulfur atom at the center of a tetrahedral geometry, with one oxygen atom and two benzyl groups attached. The lone pair of electrons on the sulfur atom plays a crucial role in defining the molecule's stereochemistry and reactivity.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state structure of this compound. The crystal structure reveals two independent molecules in the asymmetric unit.[1] The key structural parameters are summarized in the table below.

Table 1: Selected Bond Lengths and Angles for this compound from Single-Crystal X-ray Diffraction. [1]

| Parameter | Molecule 1 | Molecule 2 |

| Bond Lengths (Å) | ||

| S1-O1 | 1.503(3) | 1.505(3) |

| S1-C8 | 1.791(5) | 1.798(5) |

| S1-C1 | 1.804(5) | 1.804(5) |

| **Bond Angles (°) ** | ||

| O1-S1-C8 | 106.8(2) | 106.9(2) |

| O1-S1-C1 | 106.4(2) | 106.5(2) |

| C8-S1-C1 | 98.0(2) | 97.9(2) |

Data obtained from single-crystal X-ray diffraction at 298 K.[1]

Computational Analysis

Density Functional Theory (DFT) calculations have been employed to model the structure of this compound and to understand its electronic properties. These computational studies provide optimized geometries that are in good agreement with experimental X-ray data and offer insights into the molecule's conformational flexibility.[2] Theoretical calculations have also been used to analyze the ¹H-NMR spectra of the methylene protons, indicating that the solvent has a noticeable effect on the bond lengths of the S-O and S-C bonds.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of dibenzyl sulfide.

Protocol:

-

Preparation of Dibenzyl Sulfide: Dissolve sodium sulfide (99%) and benzyl chloride in anhydrous ethanol at 70°C. Stir the mixture for 1 hour. After the reaction, add water and extract the product with dichloromethane. Evaporate the solvent to obtain dibenzyl sulfide.[3]

-

Oxidation to this compound: Dissolve the obtained dibenzyl sulfide in acetic acid and cool the solution in an ice bath. Add 30% hydrogen peroxide dropwise while stirring vigorously for 1 hour.[3]

-

Workup and Purification: Add water to the reaction mixture and extract the product with dichloromethane. Evaporate the solvent to yield crude this compound.[3] White single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a mixed solvent system of n-hexane and dichloromethane.[1]

Single-Crystal X-ray Diffraction

Protocol:

-

Crystal Selection: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer equipped with a CCD area detector and Mo Kα radiation (λ = 0.71073 Å).[1] Data collection is typically performed at a controlled temperature (e.g., 298 K).[1]

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane).

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Solubility of Dibenzyl Sulfoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzyl sulfoxide in various organic solvents. Due to the limited availability of extensive quantitative data in published literature, this document summarizes the existing qualitative and quantitative information and presents a detailed, generalized experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for laboratory researchers, enabling them to ascertain the solubility of this compound in solvents relevant to their specific applications in drug development and organic synthesis.

Introduction to this compound and its Solubility

This compound is an organosulfur compound with the formula (C₆H₅CH₂)₂SO. Its molecular structure, featuring two non-polar benzyl groups and a polar sulfoxide group, results in a molecule with moderate polarity. This structural characteristic is a key determinant of its solubility profile, suggesting a preference for organic solvents over aqueous media. A thorough understanding of its solubility is crucial for applications such as reaction medium selection, purification through crystallization, and formulation development in medicinal chemistry.

Solubility Data

The available quantitative solubility data for this compound is limited. The following tables summarize the known qualitative and quantitative solubility information at standard temperature and pressure unless otherwise specified.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 0.3 g/L[1] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Diethyl Ether | Soluble[2] |

| Ethanol | Soluble[1][2] |

| Methanol | Soluble[1] |

| Toluene | Soluble[3] |

| Dichloromethane | Soluble[3] |

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for the experimental determination of this compound solubility in an organic solvent of choice. The protocol is based on the "shake-flask" method, a gold standard for measuring thermodynamic solubility, followed by a quantification step, typically using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solid compound (this compound) is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the following diagram.

References

Spectroscopic Profile of Dibenzyl Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dibenzyl sulfoxide, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the available data, outlines comprehensive experimental protocols for acquiring such spectra, and presents a logical workflow for spectroscopic analysis.

Data Presentation

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

| ¹H | CDCl₃ | ~3.88 (calculated) | Methylene protons (CH₂) |

| ¹³C | CDCl₃ | Data not available | - |

Note: The chemical shifts of the methylene protons in this compound can be complex and are sensitive to the solvent used.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S=O Stretch | 1040 - 1060 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C=C (Aromatic) | 1600 - 1450 |

Note: The exact position of the S=O stretching vibration is a key characteristic in the IR spectrum of sulfoxides.

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra of a solid sample like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-25 mg of the this compound sample for ¹H NMR, and a higher concentration (e.g., a saturated solution) for ¹³C NMR, as ¹³C is significantly less sensitive.[1]

-

Transfer the solid sample into a clean, dry 5 mm NMR tube.[2]

-

Add approximately 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.[2][3] The deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals and for the instrument's lock system.[3][4]

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

To ensure high-quality spectra with sharp lines, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.[1]

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure the observation of all carbon signals, especially quaternary carbons.

-

3. Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections to the resulting spectrum.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

1. Sample Preparation (KBr Pellet):

-

Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture, which can interfere with the spectrum.[5][6]

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample until it forms a fine powder.[5]

-

Add approximately 200-250 mg of the dried KBr to the mortar.[5]

-

Gently but thoroughly mix the sample and KBr to ensure a homogeneous mixture.[6]

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons for a 13 mm die) for a few minutes to form a thin, transparent, or translucent pellet.[6][7] Applying a vacuum during pressing can help remove trapped air and improve pellet quality.[5]

2. Data Acquisition:

-

Record a background spectrum of the empty spectrometer. This will be automatically subtracted from the sample spectrum.

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

3. Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Assign these bands to the corresponding functional groups and vibrational modes within the this compound molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. youtube.com [youtube.com]

Thermal Stability and Decomposition of Dibenzyl Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl sulfoxide (DBSO) is an organosulfur compound with applications in organic synthesis and potential relevance in pharmaceutical development. An understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in various processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its known thermal stability limits and a proposed decomposition mechanism based on analogous sulfoxide chemistry. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this area.

Introduction

This compound, with the chemical formula (C₆H₅CH₂)₂SO, is a sulfoxide that features two benzyl groups attached to a sulfur atom. While its primary applications have been in synthetic organic chemistry, its potential as a building block or intermediate in the synthesis of pharmaceutically active molecules necessitates a thorough understanding of its chemical and physical properties. Thermal stability is a crucial parameter, as unexpected decomposition can lead to the formation of impurities, loss of material, and potentially hazardous situations due to the release of toxic gases such as sulfur oxides. This guide summarizes the available data on the thermal behavior of DBSO and provides a framework for its further investigation.

Physicochemical and Thermal Properties

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄OS | [General Knowledge] |

| Molecular Weight | 230.33 g/mol | [General Knowledge] |

| Melting Point | 130-132 °C | [General Knowledge] |

| Melting Point | 134 °C | [1] |

| Decomposition Temperature | 210 °C | [1] |

Note: The decomposition temperature should be considered an approximate value, as it can be influenced by factors such as heating rate and atmospheric conditions.

When heated to decomposition, this compound is reported to emit toxic fumes of sulfur oxides (SOx).

Proposed Thermal Decomposition Pathway

In the absence of specific studies on the thermal decomposition mechanism of this compound, a plausible pathway can be proposed based on the well-documented chemistry of other sulfoxides, particularly the Pummerer rearrangement. The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, leading to an α-acyloxythioether in the presence of an acid anhydride. In the context of thermal decomposition without such reagents, a related thermal Pummerer-type reaction can be initiated.

The proposed decomposition of this compound is initiated by an intramolecular proton transfer, followed by a rearrangement to yield a sulfenic acid intermediate and stilbene. The unstable sulfenic acid can then undergo further reactions, such as disproportionation, to form a variety of sulfur-containing products, including dibenzyl disulfide and thiosulfinate, which can further decompose to yield sulfur dioxide and other species.

Below is a Graphviz diagram illustrating this proposed thermal decomposition pathway.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To facilitate further investigation into the thermal stability and decomposition of this compound, detailed methodologies for key analytical techniques are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer capable of controlled heating rates and atmospheric conditions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for a sufficient time (e.g., 5-10 minutes).

-

Heat the sample from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition can be determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with the decomposition of this compound.

Apparatus: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected decomposition temperature (e.g., 250 °C).

-

-

Data Analysis:

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

The melting point is determined from the peak of the endothermic melting transition.

-

The enthalpy of fusion can be calculated by integrating the area of the melting peak.

-

Any exothermic peaks following the melting endotherm would indicate decomposition. The area of these peaks can be integrated to determine the enthalpy of decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically in the microgram range) into a pyrolysis tube or sample cup.

-

Pyrolysis:

-

Insert the sample into the pyrolysis unit.

-

Rapidly heat the sample to a specific decomposition temperature (e.g., 250 °C, 300 °C, or higher) in an inert atmosphere. The heating can be a pulse or a programmed ramp.

-

-

GC-MS Analysis:

-

The volatile decomposition products are swept from the pyrolyzer into the GC injection port.

-

The products are separated on a suitable GC column (e.g., a non-polar or medium-polarity column).

-

The separated compounds are then introduced into the mass spectrometer for detection and identification.

-

-

Data Analysis:

-

The resulting chromatogram will show peaks corresponding to the different decomposition products.

-

The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) to identify the individual compounds.

-

Below is a Graphviz diagram illustrating a general experimental workflow for the thermal analysis of this compound.

Caption: General workflow for the thermal analysis of this compound.

Conclusion

While specific, detailed quantitative data on the thermal decomposition of this compound is limited in publicly accessible literature, this guide provides a solid foundation for its safe handling and further study. The reported decomposition temperature of approximately 210 °C serves as a critical parameter for process safety. The proposed decomposition pathway, centered around a Pummerer-type rearrangement, offers a chemically sound hypothesis for the degradation mechanism and the potential products that may be formed. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the much-needed quantitative TGA, DSC, and Py-GC-MS data. Such studies will be invaluable for a more complete understanding of the thermal behavior of this compound, a compound of growing interest in synthetic and pharmaceutical chemistry.

References

Chirality and Stereochemistry of Dibenzyl Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl sulfoxide, a molecule possessing a stereogenic sulfur center, represents a fundamental example of sulfoxide chirality. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, chiroptical properties, and methods for stereochemical assignment. While specific quantitative data for the enantiomers of this compound are not extensively reported in the literature, this guide consolidates available information and presents general methodologies applicable to its stereoselective preparation and analysis, drawing parallels with closely related chiral sulfoxides. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction to the Chirality of this compound

This compound [(C₆H₅CH₂)₂SO] is a chiral molecule due to the presence of a sulfur atom bonded to two benzyl groups, an oxygen atom, and a lone pair of electrons. The tetrahedral geometry around the sulfur atom, with the lone pair occupying one of the vertices, results in a non-superimposable mirror image, leading to the existence of two enantiomers: (R)-dibenzyl sulfoxide and (S)-dibenzyl sulfoxide.

The stereochemical stability of sulfoxides is noteworthy. The energy barrier for pyramidal inversion at the sulfur atom is substantial, preventing racemization under ambient conditions. This stability allows for the isolation and characterization of individual enantiomers, which is of significant interest in fields such as asymmetric synthesis, where chiral sulfoxides can be employed as chiral auxiliaries.

Physicochemical Properties

While data for the individual enantiomers of this compound are scarce, the properties of the racemic mixture have been reported.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference(s) |

| Melting Point | 130-134 °C | [1][2][3] |

| Appearance | Leaflets or crystalline powder | [2][3] |

| Solubility | Soluble in diethyl ether and ethanol | [2] |

Note: Specific rotation and melting points for the individual (R) and (S) enantiomers of this compound are not well-documented in the reviewed literature.

Synthesis of Enantiopure this compound

The preparation of enantiomerically enriched or pure this compound can be approached through two primary strategies: the asymmetric oxidation of the prochiral dibenzyl sulfide and the resolution of racemic this compound.

Enantioselective Oxidation of Dibenzyl Sulfide

The direct, enantioselective oxidation of dibenzyl sulfide to the corresponding sulfoxide is a highly attractive and atom-economical approach. Various catalytic systems have been developed for the asymmetric oxidation of sulfides, which are broadly applicable to substrates like dibenzyl sulfide.

A common method involves the use of a chiral titanium complex, often referred to as the Kagan-Modena oxidation. This methodology typically employs a titanium(IV) isopropoxide catalyst in the presence of a chiral ligand, such as diethyl tartrate (DET), and a stoichiometric oxidant like cumene hydroperoxide.

Experimental Protocol: General Procedure for Titanium-Catalyzed Enantioselective Sulfoxidation

-

Catalyst Formation: In a flame-dried flask under an inert atmosphere, a solution of titanium(IV) isopropoxide and (R,R)- or (S,S)-diethyl tartrate in an anhydrous solvent (e.g., dichloromethane) is stirred at a low temperature (e.g., -20 °C).

-

Substrate Addition: Dibenzyl sulfide is added to the pre-formed catalyst solution.

-

Oxidation: An oxidant, such as cumene hydroperoxide, is added dropwise while maintaining the low temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: The reaction is quenched, and the crude product is purified, typically by column chromatography, to yield the enantiomerically enriched this compound.

Note: The enantiomeric excess (ee) of the product is highly dependent on the specific reaction conditions, including the choice of ligand, solvent, temperature, and oxidant.

Resolution of Racemic this compound

Kinetic resolution of racemic this compound is another viable strategy to obtain enantiopure forms. This can be achieved through enzymatic or chemical methods that selectively react with one enantiomer over the other.

Alternatively, chromatographic resolution using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.

Experimental Protocol: General Procedure for Chiral HPLC Resolution

-

Sample Preparation: A solution of racemic this compound is prepared in a suitable solvent compatible with the mobile phase.

-

Chromatographic System: An HPLC system equipped with a chiral column (e.g., a polysaccharide-based CSP such as Chiralpak® or Chiralcel®) is used.

-

Elution: The enantiomers are separated using an optimized mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

-

Detection: The eluted enantiomers are detected using a UV detector, and the retention times for each enantiomer are recorded.

-

Fraction Collection: The separated enantiomers can be collected for further use.

Stereochemical Assignment and Chiroptical Properties

The absolute configuration of chiral sulfoxides is typically determined using a combination of chiroptical spectroscopy and X-ray crystallography.

Circular Dichroism (CD) Spectroscopy

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration of a chiral molecule. The crystal structure of racemic this compound has been reported, confirming the molecular geometry and packing in the solid state.[4]

Visualizing Stereochemistry and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the stereochemistry of this compound and a general workflow for its enantioselective synthesis.

Caption: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.

Caption: General workflow for the enantioselective oxidation of dibenzyl sulfide.

Conclusion

This compound serves as a classic example of a chiral molecule with a stereogenic sulfur atom. While specific quantitative data for its individual enantiomers are not extensively documented, the principles of its stereochemistry and the general methodologies for its enantioselective synthesis and analysis are well-established within the broader context of chiral sulfoxide chemistry. This guide provides a foundational understanding for researchers and professionals, highlighting the key concepts and experimental approaches relevant to the study of this and related chiral sulfoxides. Further research is warranted to fully characterize the chiroptical properties and establish detailed synthetic and analytical protocols for the enantiomers of this compound.

References

Dibenzyl Sulfoxide: A Technical Guide to Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl sulfoxide (DBSO), a sulfoxide compound with the formula (C₆H₅CH₂)₂SO, finds applications in various chemical syntheses and is of interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and the analytical methods used for its characterization. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to aid researchers in their laboratory work.

Commercial Availability and Purity

This compound is readily available from a range of chemical suppliers. The purity of commercially available DBSO typically ranges from 98% to over 99%, as determined by High-Performance Liquid Chromatography (HPLC). It is generally supplied as a white to off-white crystalline powder.

Table 1: Commercial Availability of this compound

| Supplier | Stated Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | 98% | Custom | 621-08-9 |

| TCI America | >99.0% (HPLC) | 25g, 100g, 250g | 621-08-9 |

| Fisher Scientific | 99.0+% | 25g | 621-08-9 |

| Ambeed, Inc. | 98% | Custom | 621-08-9 |

| Qingdao Scienoc Chemical Co., Ltd | ≥99% | Custom | 621-08-9 |

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in research and development. The following table summarizes its key physicochemical and spectroscopic properties.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄OS |

| Molecular Weight | 230.33 g/mol |

| Melting Point | 130-134 °C |

| Appearance | White to off-white crystalline powder |

| ¹H NMR (CDCl₃) | δ ~3.9-4.1 ppm (m, 4H, CH₂), δ ~7.2-7.4 ppm (m, 10H, Ar-H)[1] |

| ¹³C NMR (DMSO-d₆) | δ ~58.03, 127.57, 129.03, 130.18, 130.91 ppm[1] |

| IR (KBr, cm⁻¹) | ν (S=O): 1026–1089[1] |

Experimental Protocols

Synthesis of this compound from Dibenzyl Sulfide

This protocol describes the oxidation of dibenzyl sulfide to this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Procedure:

-

Dissolve dibenzyl sulfide in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add hydrogen peroxide (30% solution) dropwise to the stirred solution.

-

After the addition is complete, continue stirring at room temperature for several hours.

-

Pour the reaction mixture into cold water to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with water.

Purification by Recrystallization

This protocol describes the purification of crude this compound.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum.

Purity Analysis by HPLC

This protocol provides a general method for the analysis of this compound purity by reversed-phase HPLC.[2]

Table 3: HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 (or equivalent C18 column)[2] |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid[2] |

| Detection | UV at an appropriate wavelength (e.g., 220 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized or purchased this compound in the mobile phase to a similar concentration.

-

Filter both solutions through a 0.45 µm syringe filter.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak area of the main component to the total peak area.

Biological Context and Potential Signaling Interactions

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, related organosulfur compounds have shown biological activity. For instance, Dibenzyl trisulfide has been reported to interact with the MAPKinase signaling pathway. Dimethyl sulfoxide (DMSO), a structurally simpler sulfoxide, has been shown to affect the TNF-α signaling pathway. These findings suggest that the sulfoxide moiety in conjunction with benzyl groups may confer biological activity, potentially through interactions with cellular signaling cascades. Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

Logical Relationship of Sulfoxide Compounds and Potential Signaling Pathways

References

An In-depth Technical Guide to the Health and Safety of Dibenzyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Dibenzyl sulfoxide, tailored for a scientific audience. It includes a summary of toxicological data, detailed experimental protocols for toxicity assessment, and information on safe handling, storage, and emergency procedures.

Chemical and Physical Properties

This compound is a sulfoxide compound that presents as an off-white to pale yellow crystalline powder.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

| Property | Value | Reference |

| Synonyms | Benzyl sulfoxide, Dibenzylsulfoxide | [2] |

| Molecular Formula | C₁₄H₁₄OS | [3] |

| Molecular Weight | 230.33 g/mol | [3] |

| CAS Number | 621-08-9 | [3] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Melting Point | 130-132 °C | [3] |

| Solubility | Soluble in diethyl ether and ethanol. Very slightly soluble in water (0.3 g/L at 20 °C). | [4][5] |

| Storage Temperature | Store below +30°C in a dry, cool, and well-ventilated place. | [3] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated. However, available data from acute toxicity studies provide initial insights into its potential hazards.

Acute Toxicity

The primary quantitative measure of acute toxicity is the median lethal dose (LD50), the dose required to kill half the members of a tested population.

| Test | Species | Route | LD50 | Reference |

| Acute Toxicity | Mouse | Intraperitoneal | 600 mg/kg | [6] |

Experimental Protocols

While the specific experimental details for the cited LD50 value are not available in the public domain, a standard protocol for determining the acute oral toxicity of a substance is outlined in the OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure.

OECD Test Guideline 425: A General Protocol

This method is a stepwise procedure using a small number of animals to obtain a statistically sound estimate of the LD50.

Principle:

A single animal is dosed at a time. If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next is dosed at a lower fixed increment. This process continues until the stopping criteria are met.

Methodology:

-

Animals: Healthy, young adult rodents (commonly rats or mice) of a single sex are used.[1] They are acclimated to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.[1]

-

Dose Preparation: The test substance is typically dissolved or suspended in an appropriate vehicle, such as water or corn oil.[1]

-

Administration: The substance is administered orally in a single dose via gavage.[7] The volume administered is generally kept low (e.g., under 10 mL/kg for rats).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes at different dose levels.

Experimental workflow for LD50 determination using the Up-and-Down Procedure.

Potential Biological Effects and Signaling Pathways

Specific information on the mechanism of action and signaling pathways affected by this compound is limited. However, insights can be drawn from the extensively studied analogous compound, Dimethyl sulfoxide (DMSO). It is crucial to note that the following information pertains to DMSO and may not be directly applicable to this compound.

DMSO is known to have a range of biological effects, including anti-inflammatory and analgesic properties.[8] It is also recognized for its ability to penetrate biological membranes, which is a key aspect of its use as a drug delivery vehicle.[9]

Some studies suggest that DMSO may influence cellular processes such as apoptosis (programmed cell death) and the expression of various genes.[10][11] For instance, in some experimental models, DMSO has been shown to induce apoptosis in developing central nervous system cells.[10] Furthermore, DMSO has been observed to modulate the expression of genes involved in glycosaminoglycan metabolism in certain cell types.[11]

The anti-inflammatory effects of DMSO may be partly attributed to its ability to suppress the production of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tissue remodeling and inflammation.[8]

Potential signaling pathways influenced by a sulfoxide compound like DMSO.

Hazard Identification and First Aid

According to available Safety Data Sheets (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] However, as with any chemical, appropriate precautions should be taken.

-

Eye Contact: May cause irritation.

-

Skin Contact: May cause irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed. The hazard statement H302 (Harmful if swallowed) is associated with this compound.[6]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.

Handling, Storage, and Disposal

Proper handling and storage procedures are essential to ensure safety in the laboratory.

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves (e.g., nitrile rubber), and a lab coat.

-

Use only in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Keep away from heat and sources of ignition.

Disposal:

-

Dispose of waste and residues in accordance with local, state, and federal regulations.

-

Do not allow to enter drains or waterways.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Small Spill: Use a shovel to put the material into a convenient waste disposal container.

-

Large Spill: Stop the leak if without risk. Do not touch spilled material. Use appropriate PPE. Prevent entry into sewers, basements, or confined areas.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: As with most organic compounds, combustion may produce carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

This guide is intended to provide a comprehensive overview of the health and safety information for this compound. It is essential to consult the most current Safety Data Sheet (SDS) for this compound before use and to always follow good laboratory practices.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Benzyl sulfoxide | C14H14OS | CID 12116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 621-08-9 [chemicalbook.com]

- 4. Dibenzylsulfoxid – Wikipedia [de.wikipedia.org]

- 5. This compound [chemister.ru]

- 6. This compound | 621-08-9 [sigmaaldrich.com]

- 7. umwelt-online.de [umwelt-online.de]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of Dibenzyl Sulfoxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl sulfoxide (DBSO) is a versatile organosulfur compound that has found significant applications as a reagent and directing group in modern organic synthesis. Its unique structural features, comprising two benzyl groups attached to a sulfinyl moiety, impart reactivity that has been harnessed for various transformations.[1] DBSO serves as a valuable precursor for the synthesis of complex molecules and acts as a key component in transition metal-catalyzed reactions. These notes provide detailed protocols for the synthesis of this compound and its application in palladium- and iridium-catalyzed coupling reactions.

Synthesis of this compound

This compound is most commonly prepared by the controlled oxidation of its corresponding sulfide, dibenzyl sulfide. Several methods have been reported, with the use of hydrogen peroxide in acetic acid being a straightforward and efficient approach.